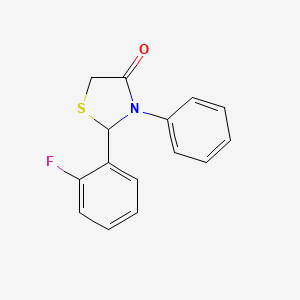

2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNOS/c16-13-9-5-4-8-12(13)15-17(14(18)10-19-15)11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJMVHAQPBYXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with thiourea and phenylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours, leading to the formation of the desired thiazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or fluorophenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one and its analogs can effectively inhibit bacterial growth, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Properties

Thiazolidinone derivatives have been investigated for their anti-inflammatory effects. Compounds similar to 2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one have shown promise in reducing inflammation markers in various in vitro models. These findings suggest potential applications in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capabilities of thiazolidinones are noteworthy. Research indicates that compounds like 2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one can scavenge free radicals and reduce oxidative stress, which is linked to numerous health conditions including cancer and cardiovascular diseases .

Pesticidal Activity

The compound has been explored for its potential use as a plant protection agent. Thiazolidinone derivatives have been found effective against various pests and pathogens affecting crops. This suggests that 2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one could be utilized in developing new agrochemical formulations .

Enhancing Crop Resistance

In addition to direct pesticidal effects, thiazolidinones may enhance the inherent resistance of plants to environmental stresses, thereby improving agricultural yield and sustainability .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of caspases and other pro-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2- vs. 4-Fluorophenyl Derivatives :

The position of fluorine on the phenyl ring significantly impacts activity. For instance, a compound with a 2-fluorophenyl group (as in the target molecule) demonstrated anti-inflammatory activity comparable to phenylbutazone, likely due to enhanced electron-withdrawing effects and optimal steric interactions with biological targets . In contrast, 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () incorporates a para-fluorophenyl group attached to a thiadiazole ring, which may alter binding affinity in antimicrobial or anticancer assays .Chloro vs. Fluoro Substituents :

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one () replaces fluorine with chlorine at the para position. Chlorine’s stronger electron-withdrawing nature and larger atomic size could enhance metabolic stability but reduce solubility compared to fluorine .

Heterocyclic Modifications

- For example, benzimidazole-thiazolidinone hybrids showed notable antibacterial and antifungal activities .

Anticancer Activity

Thiazolidinones with imino substituents (e.g., 3,4-dimethylphenylimino in 4a) exhibited potent inhibition of Dalton’s lymphoma ascites (DLA) cells:

| Compound | Substituent | % Inhibition (100 mcg/mL) | Reference |

|---|---|---|---|

| 4a | 3,4-Dimethylphenylimino | 100% | |

| 4c | Thiazol-2-ylimino | 95% | |

| 4b | Pyrimidin-2-ylimino | 80% |

The ortho-fluorophenyl group’s role in anticancer activity remains unexplored in the provided evidence, but para-substituted analogs suggest positional sensitivity .

Anti-Inflammatory Activity

5-Bromo-2-(2-(2-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl) benzoic acid () showed activity equivalent to phenylbutazone, indicating that ortho-fluorine enhances target engagement in inflammation pathways .

Antimicrobial Activity

- Chlorophenyl and Nitrophenyl Derivatives: 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-[2-(2-chlorophenyl)] carboxamido-1,3-thiazolidin-4-one () exhibited moderate antimicrobial activity, likely due to chlorine’s lipophilicity enhancing membrane penetration .

- Hydroxyphenyl Derivatives :

Hydroxy and methoxy groups () improved solubility but reduced potency compared to halogenated analogs .

Structural and Computational Insights

- Crystallographic Data: X-ray studies on 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one () revealed planar thiazolidinone rings, with sulfur participation in hydrogen bonding, a feature critical for stabilizing protein-ligand interactions .

- SHELX Refinement :

Structural data for 2-(4-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one () were refined using SHELXL, confirming nitro group geometry and rotational flexibility .

Biological Activity

2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, known for its diverse biological activities. The thiazolidin-4-one structure has been extensively studied for its potential in medicinal chemistry, particularly in areas such as antimicrobial, anti-inflammatory, and anticancer activities. This article presents an overview of the biological activity of 2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound features a thiazolidine ring with a fluorophenyl and a phenyl substituent. The synthesis typically involves cyclo-condensation reactions, often utilizing aromatic aldehydes and mercaptoacetic acid in the presence of catalysts such as Bi(SCH₂COOH)₃. This method allows for the efficient formation of the thiazolidin-4-one structure through the condensation of azomethines (Schiff bases) with mercaptoacetic acid.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidin-4-one derivatives. For instance, related compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.5 µg/mL against S. aureus .

Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one | TBD | TBD |

| 2-(4-Methylphenyl)-3-(4-fluorophenyl)-1,3-thiazolidin-4-one | 0.5 | S. aureus |

| 2-(2-Chlorophenyl)-3-(phenyl)-1,3-thiazolidin-4-one | TBD | P. aeruginosa |

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been explored in various cancer cell lines. For example, certain derivatives exhibited cytotoxic effects against glioblastoma cells (LN229), with in vitro assays indicating significant apoptotic activity . The mechanisms of action often involve induction of apoptosis through intrinsic and extrinsic pathways.

Case Study: Glioblastoma Cell Line

In a study assessing the effects of thiazolidinone derivatives on glioblastoma cells, compounds were evaluated using MTT assays and colony formation tests. Results indicated that specific derivatives could effectively reduce cell viability and induce apoptosis.

Anti-inflammatory Activity

Compounds within this class have also demonstrated anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. For instance, certain derivatives have been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), suggesting their potential as multi-target inhibitors in therapeutic applications .

The biological activities of thiazolidin-4-one derivatives are often attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes involved in inflammation and cancer progression.

- Cell Signaling Modulation : Some compounds modulate signaling pathways related to cell survival and apoptosis.

Q & A

Q. What synthetic methodologies are reported for preparing 2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step approach:

- Step 1 : React phenylisothiocyanate with a substituted propionitrile derivative under basic conditions to form a thiazolidinone precursor .

- Step 2 : Introduce the 2-fluorophenyl group via electrophilic substitution or condensation with a fluorinated benzaldehyde derivative. Reaction optimization includes controlling temperature (60–80°C), solvent (DMF or ethanol), and catalyst (e.g., piperidine) to improve yields (typically 60–75%) .

- Purity : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves molecular conformation and crystal packing. For example, triclinic crystal systems (space group P1) with unit cell parameters (a, b, c, α, β, γ) can be determined using single-crystal diffraction .

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions. The 2-fluorophenyl group shows distinct ¹⁹F NMR shifts near -110 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 313.08 for C₁₅H₁₀FNO₂S⁺) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound?

- Sample preparation : Grow crystals via slow evaporation of a saturated DCM/hexane solution.

- Data collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Absorption correction (e.g., ψ-scan) improves data accuracy .

- Refinement : Software like SHELXL refines parameters (R factor < 0.07). For example, similar thiazolidinones show planar thiazolidinone rings with dihedral angles <10° between aromatic substituents .

Table 1 : Crystallographic Data for Analogous Thiazolidinones

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 3-Phenyl-2-thioxo-thiazolidin-4-one | P1 | 7.236 | 9.134 | 14.464 | 71.67 | 87.16 | 75.69 | |

| 3-(4-Methylphenyl) derivative | P2₁/c | 8.902 | 10.341 | 12.785 | 90 | 90 | 90 |

Q. How should researchers address contradictions in biological activity data across assays?

- Assay validation : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds. For example, rhodanine derivatives show variable antibacterial activity due to assay-specific MIC thresholds .

- Structural analogs : Compare substituent effects. Fluorine at the ortho position may enhance membrane permeability but reduce solubility, affecting activity in hydrophilic vs. hydrophobic assays .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina with protein structures (e.g., PDB ID 1XYZ) to model binding to enzymes like α-glucosidase. The fluorophenyl group may form halogen bonds with active-site residues .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For thiazolidinones, electron-withdrawing groups (e.g., -F) lower LUMO energy, enhancing electrophilicity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Replace the thiazolidinone ring with oxazolidinone or imidazolidinone to assess ring flexibility .

- Substituent variation : Synthesize analogs with meta- or para-fluorophenyl groups and compare IC₅₀ values in enzyme inhibition assays .

- Bioisosteres : Replace the phenyl group with thiophene or pyridine to evaluate π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.